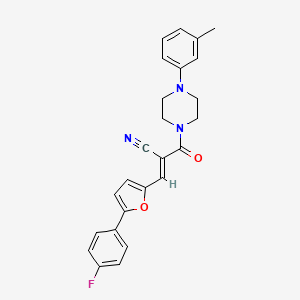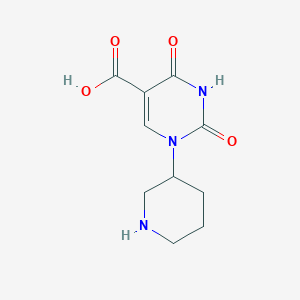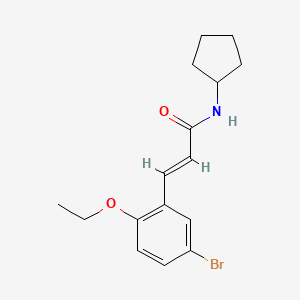
(2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenyl ring, an ethoxy group, and a cyclopentyl group attached to a prop-2-enamide backbone. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
準備方法
The synthesis of (2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide typically involves several steps, including the formation of the bromo-substituted phenyl ring, the introduction of the ethoxy group, and the attachment of the cyclopentyl group to the prop-2-enamide backbone. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Synthetic Routes
Formation of the Bromo-Substituted Phenyl Ring: The synthesis begins with the bromination of a suitable phenyl precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, typically using an alkyl halide and a base such as sodium ethoxide.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached to the prop-2-enamide backbone through a coupling reaction, often using a palladium catalyst and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
(2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and reaction conditions can significantly influence the outcome of these reactions.
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromo-substituted phenyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Bases: Sodium ethoxide for etherification reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications.
作用機序
The mechanism of action of (2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bromo-substituted phenyl derivatives or compounds with similar structural features.
List of Similar Compounds
- (2E)-3-(5-bromo-2-methoxyphenyl)-N-cyclopentylprop-2-enamide
- (2E)-3-(5-chloro-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide
- (2E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclohexylprop-2-enamide
These similar compounds may share some structural features with this compound but differ in specific substituents or functional groups, leading to variations in their chemical and biological properties.
特性
分子式 |
C16H20BrNO2 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-ethoxyphenyl)-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ |
InChIキー |
PKOHFMBEEHTBHQ-JXMROGBWSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCC2 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


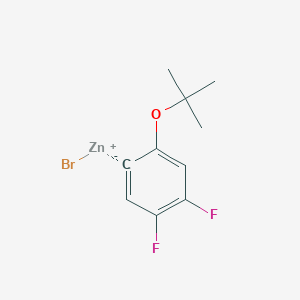
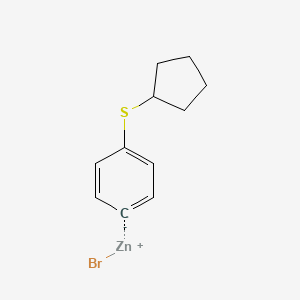


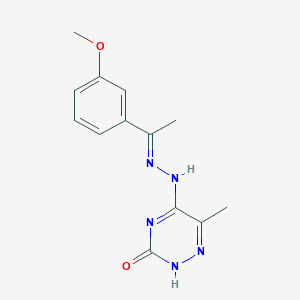

![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
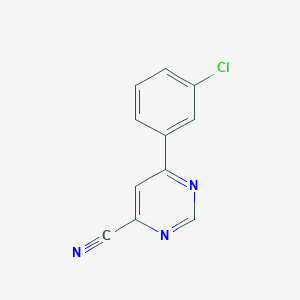


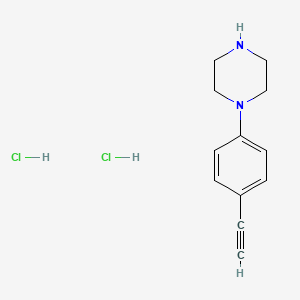
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
